molecular formula C10H16BNO4S B577838 (4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid CAS No. 1217501-48-8

(4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid

Cat. No.: B577838
CAS No.: 1217501-48-8
M. Wt: 257.111
InChI Key: WTJJGVBICYULNX-UHFFFAOYSA-N
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Description

(4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid is an organic compound with the molecular formula C10H16BNO4S It is a boronic acid derivative that features a phenyl ring substituted with an isopropylsulfamoyl group and a boronic acid moiety

Scientific Research Applications

(4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a coupling catalyst in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: Used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid typically involves the following steps:

    Formation of the Sulfamoyl Group: The starting material, 2-methylphenylboronic acid, is reacted with isopropylamine and sulfuryl chloride to introduce the isopropylsulfamoyl group.

    Borylation: The intermediate product is then subjected to borylation using a boron source such as boron tribromide or boronic acid pinacol ester under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to amine derivatives.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts in the presence of bases such as potassium carbonate or sodium hydroxide.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of (4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl groups in enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the design of protease inhibitors and other enzyme-targeting drugs.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with a phenyl ring and boronic acid group.

    (4-(N-Cyclopropylsulfamoyl)phenyl)boronic acid: Similar structure but with a cyclopropylsulfamoyl group instead of an isopropylsulfamoyl group.

    (4-(N-Isopropylsulfamoyl)phenyl)boronic acid: Lacks the methyl group present in (4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid.

Uniqueness

This compound is unique due to the presence of both the isopropylsulfamoyl group and the methyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[2-methyl-4-(propan-2-ylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-7(2)12-17(15,16)9-4-5-10(11(13)14)8(3)6-9/h4-7,12-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJJGVBICYULNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681592
Record name {2-Methyl-4-[(propan-2-yl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-48-8
Record name B-[2-Methyl-4-[[(1-methylethyl)amino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-Methyl-4-[(propan-2-yl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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